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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(4-Chlorophenyl)-2-methylpropan-1-one, also known as 4'-chloroisobutyrophenone, is an

aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure,

featuring a para-substituted chlorophenyl ring attached to an isobutyryl group, makes it a

versatile building block for the synthesis of more complex molecules, including active

pharmaceutical ingredients and agrochemicals. This technical guide provides a comprehensive

overview of its chemical properties, synthesis, and key reactions.

Chemical Structure and Properties
The canonical SMILES string for 1-(4-Chlorophenyl)-2-methylpropan-1-one is

CC(C)C(=O)C1=CC=C(C=C1)Cl.[2]

Table 1: Chemical Identifiers and Properties[2]
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Property Value

IUPAC Name 1-(4-chlorophenyl)-2-methylpropan-1-one

SMILES CC(C)C(=O)C1=CC=C(C=C1)Cl

Molecular Formula C₁₀H₁₁ClO

Molecular Weight 182.64 g/mol

CAS Number 18713-58-1

InChI Key OITFSBRKAUAGND-UHFFFAOYSA-N

Table 2: Predicted Spectroscopic Data

¹H NMR
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Aromatic (H-2, H-6) ~ 7.90 Doublet (d) 2H

Aromatic (H-3, H-5) ~ 7.45 Doublet (d) 2H

Methine (CH) ~ 3.55 Septet (sept) 1H

Methyl (CH₃) ~ 1.15 Doublet (d) 6H

¹³C NMR
Predicted Chemical

Shift (δ, ppm)

Carbonyl (C=O) ~ 204

Aromatic (C-Cl) ~ 139

Aromatic (C-ipso) ~ 135

Aromatic (CH) ~ 130, 129

Methine (CH) ~ 35

Methyl (CH₃) ~ 19

Note: The spectroscopic data presented is predicted and should be confirmed by experimental

analysis.
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Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-
one
The primary and most industrially relevant method for the synthesis of 1-(4-Chlorophenyl)-2-
methylpropan-1-one is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride.

[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such

as aluminum chloride (AlCl₃).[4]

Experimental Protocol: Friedel-Crafts Acylation
Materials:

Chlorobenzene

Isobutyryl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Anhydrous magnesium sulfate (MgSO₄)

Ice bath

Standard laboratory glassware for organic synthesis

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas)

is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous

dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reactants: The flask is cooled in an ice bath. A solution of isobutyryl chloride (1.0

equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of

aluminum chloride.

Formation of Acylium Ion: The mixture is stirred at 0°C for 15-20 minutes to allow for the

formation of the acylium ion-Lewis acid complex.

Acylation: A solution of chlorobenzene (1.0 equivalent) in anhydrous dichloromethane is

added dropwise via the dropping funnel, maintaining the temperature below 5°C. The

reaction mixture is then stirred at room temperature for 2-4 hours, or until TLC analysis

indicates the consumption of the starting material.

Quenching: The reaction mixture is slowly and carefully poured into a beaker containing

crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride

complex.

Workup: The organic layer is separated, and the aqueous layer is extracted with

dichloromethane. The combined organic layers are washed with a saturated aqueous

solution of sodium bicarbonate and then with brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude 1-(4-Chlorophenyl)-2-methylpropan-1-one can be purified by

vacuum distillation or column chromatography on silica gel.

Key Reactions of 1-(4-Chlorophenyl)-2-
methylpropan-1-one
The ketone functionality of 1-(4-Chlorophenyl)-2-methylpropan-1-one allows for a variety of

subsequent chemical transformations. A common and synthetically useful reaction is the

reduction of the ketone to a secondary alcohol.[3]

Experimental Protocol: Reduction to 1-(4-
Chlorophenyl)-2-methylpropan-1-ol
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Materials:

1-(4-Chlorophenyl)-2-methylpropan-1-one

Sodium borohydride (NaBH₄)

Methanol

Dichloromethane (DCM)

Water

Standard laboratory glassware

Procedure:

Dissolution: 1-(4-Chlorophenyl)-2-methylpropan-1-one (1.0 equivalent) is dissolved in

methanol in a round-bottom flask equipped with a magnetic stirrer.

Reduction: The solution is cooled in an ice bath, and sodium borohydride (1.1 equivalents) is

added portion-wise, controlling the rate of addition to maintain a low temperature.

Reaction Monitoring: The reaction mixture is stirred at room temperature for 1-2 hours, and

the progress is monitored by TLC.

Quenching and Workup: The reaction is quenched by the slow addition of water. The

methanol is removed under reduced pressure, and the aqueous residue is extracted with

dichloromethane.

Drying and Concentration: The combined organic layers are washed with brine, dried over

anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 1-(4-

Chlorophenyl)-2-methylpropan-1-ol.

Purification: The product can be purified by recrystallization or column chromatography.

Visualized Workflows
Synthesis via Friedel-Crafts Acylation
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Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Reactants Catalyst

Reaction

Product

Chlorobenzene

Friedel-Crafts Acylation

Isobutyryl Chloride AlCl₃ (Lewis Acid)

catalyzes

1-(4-Chlorophenyl)-2-methylpropan-1-one

Click to download full resolution via product page

Caption: Friedel-Crafts Acylation Workflow.

Reduction to the Corresponding Alcohol
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Reduction of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Starting Material Reducing Agent

Reaction

Product

1-(4-Chlorophenyl)-2-methylpropan-1-one

Ketone Reduction

NaBH₄

reduces

1-(4-Chlorophenyl)-2-methylpropan-1-ol

Click to download full resolution via product page

Caption: Ketone Reduction Workflow.

Conclusion
1-(4-Chlorophenyl)-2-methylpropan-1-one is a key synthetic intermediate with well-

established routes of preparation and subsequent reactivity. The Friedel-Crafts acylation

provides an efficient method for its synthesis, and the resulting ketone can be readily

transformed into other valuable compounds. This guide provides essential technical information

for researchers and professionals working with this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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